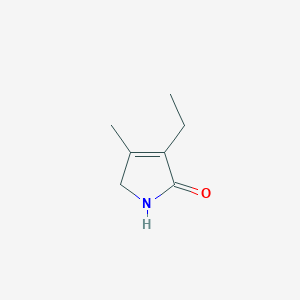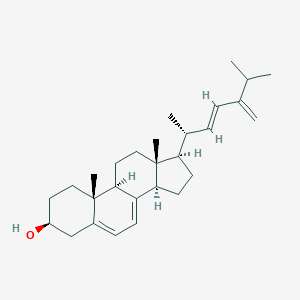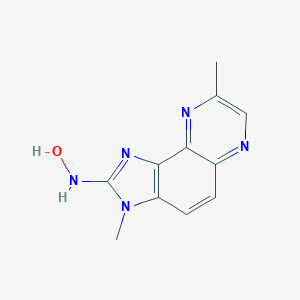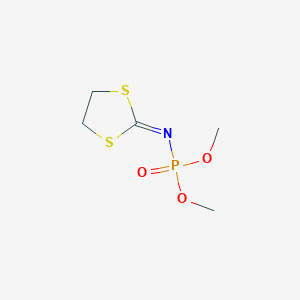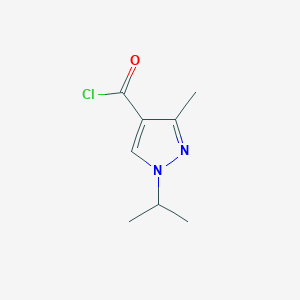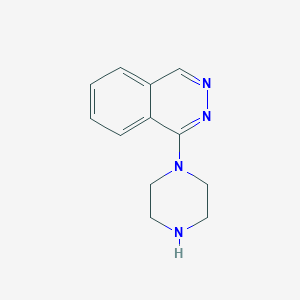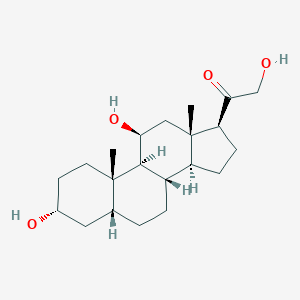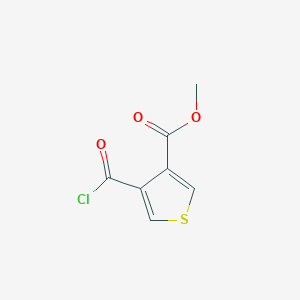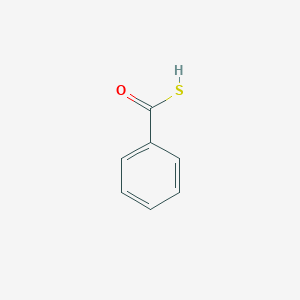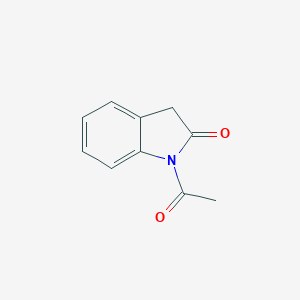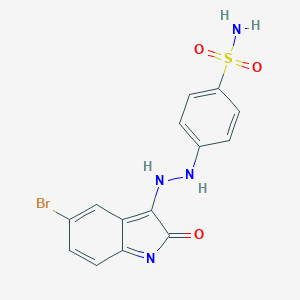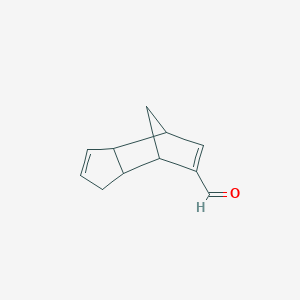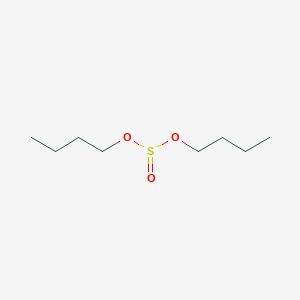
Dibutyl sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl sulfite is a chemical compound with the molecular formula of C8H18O2S. It is a colorless liquid that has a fruity odor. Dibutyl sulfite is used in various industrial applications, including as a solvent, a plasticizer, and an intermediate in the production of other chemicals.
Mécanisme D'action
Dibutyl sulfite is a reactive compound that can undergo various chemical reactions. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of dibutyl sulfite are not well understood. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl sulfite has several advantages for use in lab experiments. It is a relatively inexpensive compound that is commercially available. It is also stable under normal laboratory conditions. However, its toxicity and potential for irritation make it unsuitable for use in some experiments.
Orientations Futures
There are several potential future directions for research on dibutyl sulfite. One area of interest is in the development of new materials. Dibutyl sulfite could be used as a component in the synthesis of new polymers with improved properties.
Another area of research is in the development of new catalysts. Dibutyl sulfite has been shown to be an effective catalyst in the transesterification of vegetable oils to produce biodiesel. Further research could lead to the development of more efficient and effective catalysts for this process.
Conclusion:
Dibutyl sulfite is a chemical compound with various industrial applications. It has been studied for its potential use in scientific research, including as a catalyst in the production of biodiesel and as a component in the synthesis of new materials. While its toxicity and potential for irritation make it unsuitable for some experiments, it has several advantages for use in lab experiments. Further research could lead to the development of new materials and catalysts with improved properties.
Méthodes De Synthèse
Dibutyl sulfite can be synthesized through the reaction of sulfur dioxide with butanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures. The resulting dibutyl sulfite is then purified through distillation.
Applications De Recherche Scientifique
Dibutyl sulfite has been studied for its potential use in various scientific applications. One area of research is in the production of biodiesel. Dibutyl sulfite has been shown to be an effective catalyst in the transesterification of vegetable oils to produce biodiesel.
Another area of research is in the development of new materials. Dibutyl sulfite has been used as a plasticizer in the production of polyvinyl chloride (PVC) films. It has also been studied as a component in the synthesis of new polymers with improved properties.
Propriétés
Numéro CAS |
626-85-7 |
|---|---|
Nom du produit |
Dibutyl sulfite |
Formule moléculaire |
C8H18O3S |
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
dibutyl sulfite |
InChI |
InChI=1S/C8H18O3S/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
FEYYOXFAQQJEIG-UHFFFAOYSA-N |
SMILES |
CCCCOS(=O)OCCCC |
SMILES canonique |
CCCCOS(=O)OCCCC |
Point d'ébullition |
230.0 °C |
Autres numéros CAS |
626-85-7 |
Synonymes |
dibutyl sulphite; n-Butylsulfite; Sulfurous acid dibutyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



